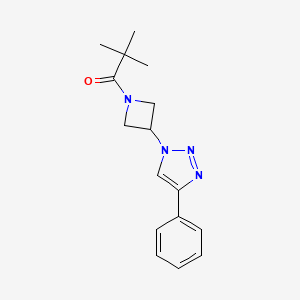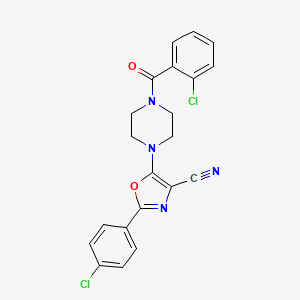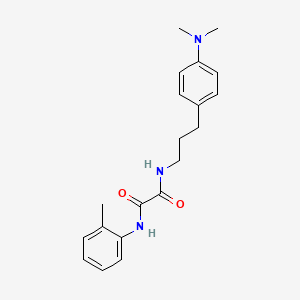
2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Triazole, another five-membered aromatic azole chain, contains two carbon and three nitrogen atoms and is readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of imidazole and triazole derivatives involves various synthetic routes . For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Triazole derivatives can be synthesized through a Cu (I) catalyzed [3+2] dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of these compounds can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions of these compounds can be complex and varied, depending on the specific substituents and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Activity
Imidazole derivatives, including our compound of interest, exhibit antibacterial and antimycobacterial properties. Researchers have synthesized related imidazole-containing compounds and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis . These compounds could play a crucial role in combating infectious diseases.
Organic Electronics: N-Type Dopant for C60 Fullerene
Our compound serves as an n-type dopant for C60 fullerene, which is an n-type semiconductor used in organic and printed electronics. Specifically:
- In solution-processed n-channel organic thin film transistors (OTFTs), it acts as an air-stable n-type dopant, contributing to improved device performance .
Molecular Machines and Surface Chemistry
Cationic benzimidazolium iodide salts derived from imidazole-containing moieties have been employed in organic electronics. For instance:
- 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium derivatives, when placed on a gold (Au) surface, exhibit interesting properties relevant to molecular machines and surface chemistry .
Natural Product Synthesis and Drug Development
Imidazole is a fundamental building block in the synthesis of various natural products, including histidine, purine, histamine, and DNA-based structures. Additionally:
- Commercially available drugs containing the 1,3-diazole ring (imidazole) have diverse applications. Examples include antihistaminic agents (clemizole, astemizole), antiulcer drugs (omeprazole, pantoprazole), and antiprotozoal agents (tinidazole, ornidazole) .
Mecanismo De Acción
Target of action
The targets of 1,2,3-triazoles and azetidines can vary widely depending on their specific structures and functional groups. 1,2,3-Triazoles are known to interact with a variety of biological targets, including enzymes and receptors . Azetidines, on the other hand, are often used in drug design due to their ability to mimic the structure of natural peptides .
Mode of action
The mode of action of these compounds would depend on their specific targets. For example, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from carrying out its normal function .
Biochemical pathways
The affected pathways would also depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway .
Pharmacokinetics
The ADME properties of 1,2,3-triazoles and azetidines can vary widely depending on their specific structures. Many of these compounds are known to be highly stable and resistant to metabolic degradation, which can enhance their bioavailability .
Result of action
The molecular and cellular effects of these compounds would depend on their specific targets and modes of action. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain metabolites .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-16(2,3)15(21)19-9-13(10-19)20-11-14(17-18-20)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSLTYFUXIQJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)N2C=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile](/img/structure/B2637180.png)
![3-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-methylphenyl)benzamide](/img/structure/B2637183.png)
![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B2637184.png)
![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2637187.png)
![5-((2-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637188.png)



![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2637194.png)
![N-Methyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2637196.png)


![N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2637201.png)
![2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide](/img/structure/B2637202.png)